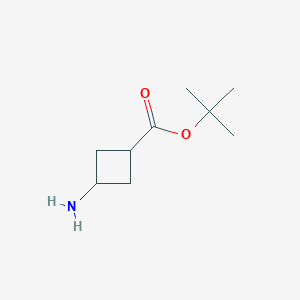

Tert-butyl 3-aminocyclobutanecarboxylate

Description

Significance of Conformationally Restricted Amino Acids in Molecular Design

In the realm of drug discovery and molecular biology, the concept of conformational restriction is paramount. The biological activity of a molecule, particularly its ability to interact with a specific biological target like an enzyme or receptor, is intrinsically linked to its three-dimensional shape. Conformationally restricted amino acids are structural units that limit the flexibility of a peptide backbone or a small molecule. tamu.edu By reducing the number of accessible conformations, these building blocks can pre-organize a molecule into a bioactive shape, which can lead to enhanced binding affinity and specificity for its target. nih.gov This reduction in flexibility can also confer other desirable properties, such as increased metabolic stability by protecting susceptible bonds from enzymatic degradation.

Overview of Cyclobutane-Containing Scaffolds in Organic Synthesis

The cyclobutane (B1203170) ring, a four-membered carbocycle, is a fascinating and valuable scaffold in organic synthesis. Its inherent ring strain imparts unique reactivity and stereochemical properties. The synthesis of molecules containing this motif has been a subject of intense research, leading to the development of various synthetic methodologies. researchgate.net Cyclobutane scaffolds are found in a number of natural products and have been incorporated into a wide array of biologically active compounds. The rigid nature of the cyclobutane ring allows it to serve as a stable platform for the precise spatial arrangement of functional groups, a key factor in designing molecules with specific biological activities.

Research Trajectory of Tert-butyl 3-aminocyclobutanecarboxylate

This compound has emerged as a key building block for the introduction of the 3-aminocyclobutanecarboxylic acid moiety into larger molecules. Its research trajectory is closely linked to the growing appreciation for conformationally restricted scaffolds in drug discovery. The tert-butyl ester group serves as a convenient protecting group for the carboxylic acid functionality, allowing for selective chemical transformations at the amino group. This compound has been utilized in the synthesis of a variety of biologically active molecules, including kinase and protease inhibitors, where the rigid cyclobutane core helps to orient key pharmacophoric elements for optimal interaction with the target protein. researchgate.netku.edu

The synthesis of this compound itself has been a subject of research, with various methods developed to produce both cis and trans isomers with high purity. These synthetic efforts have been crucial in making this building block more accessible for its application in medicinal chemistry programs.

Below are tables detailing some of the key properties and data related to this compound, reflecting the type of information crucial to its application in research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| CAS Number | 1192547-86-6 (trans-isomer) |

| Appearance | Varies (often a liquid or low-melting solid) |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Soluble in organic solvents |

Table 2: Spectroscopic Data for this compound (trans-isomer)

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Signals corresponding to the tert-butyl group protons, cyclobutane ring protons, and the amine proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the carbons of the cyclobutane ring. |

| Infrared (IR) | Characteristic absorptions for N-H stretching (amine), C=O stretching (ester), and C-O stretching. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound. |

Table 3: Examples of Bioactive Molecules Synthesized Using Cyclobutane Scaffolds

| Compound Class | Target | Therapeutic Area |

| Kinase Inhibitors | Various Kinases | Oncology, Inflammatory Diseases |

| Protease Inhibitors | Viral and Human Proteases | Antiviral, Various |

| Peptidomimetics | Various Receptors and Enzymes | Multiple |

The continued exploration of this compound and other cyclobutane derivatives promises to yield new and improved therapeutic agents by providing chemists with the tools to exert greater control over molecular conformation and function.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-aminocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6-7H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRNVMUJMBOCRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693395, DTXSID101223066 | |

| Record name | tert-Butyl 3-aminocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dimethylethyl cis-3-aminocyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173205-83-8, 957793-95-2, 1192547-86-6 | |

| Record name | tert-Butyl 3-aminocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dimethylethyl cis-3-aminocyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-aminocyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl (1r,3r)-3-aminocyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 3 Aminocyclobutanecarboxylate

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount in producing specific isomers of tert-butyl 3-aminocyclobutanecarboxylate, as the biological activity of resulting pharmaceutical agents is highly dependent on the three-dimensional arrangement of their constituent atoms. Methodologies focus on controlling the relative and absolute configurations of the amino and ester functional groups on the cyclobutane (B1203170) ring.

Cis- and Trans-Diastereomer Specific Syntheses

The relative orientation of the amino and tert-butoxycarbonyl groups on the cyclobutane ring defines the cis and trans diastereomers. The synthesis of specific diastereomers often involves the stereocontrolled reduction of a cyclic precursor. For instance, the reduction of corresponding β-enaminoketones can yield 1,3-amino alcohols with varying degrees of diastereoselectivity. nih.gov The choice of reducing agent and reaction conditions can influence the ratio of the resulting cis and trans products. nih.gov Following the formation of a diastereomeric mixture, chromatographic techniques are frequently employed to separate and isolate the desired pure isomer. nih.gov

Strategies to synthesize cyclobutane β-amino acids often rely on precursors that allow for the controlled introduction of substituents. researchgate.net The inherent ring strain and puckered conformation of the cyclobutane moiety can be exploited to direct incoming reagents to a specific face of the ring, thereby favoring the formation of one diastereomer over the other.

Enantioselective Pathways and Chiral Induction

Producing enantiomerically pure forms of this compound is critical for pharmaceutical applications. Enantioselective pathways are designed to generate a single enantiomer, thereby avoiding the need for challenging chiral resolution steps.

One established approach is the use of a chiral pool, where the synthesis begins with an enantiomerically pure starting material. Natural products such as (−)-α-pinene or (−)-verbenone can serve as chiral precursors for the construction of the cyclobutane ring. researchgate.netdoi.org The inherent chirality of the starting material is transferred through the synthetic sequence, inducing the desired stereochemistry in the final product. researchgate.net This process, known as chiral induction, relies on the steric and electronic properties of the chiral auxiliary to govern the facial selectivity of key bond-forming reactions. doi.org

Alternatively, asymmetric catalysis provides a powerful method for enantioselective synthesis. Chiral bifunctional organocatalysts can be used to facilitate reactions, such as aldol (B89426) or Mannich additions, that construct the chiral centers of the molecule with high enantioselectivity. nih.gov Similarly, transition metal complexes featuring chiral ligands, for example copper-based catalysts, can effectively control the stereochemical outcome of cyclization reactions to yield chiral N-heterocycles and related structures. nih.gov

Chemoenzymatic Strategies in Asymmetric Production

Chemoenzymatic strategies leverage the high stereoselectivity of enzymes to perform key transformations in a synthetic route. researchgate.net Enzymes operate under mild conditions and can provide access to optically pure compounds that are difficult to obtain through traditional chemical methods. For the synthesis of chiral amino compounds, transaminase (ATA) biocatalysts are particularly useful. researchgate.net These enzymes can catalyze the asymmetric amination of a ketone precursor, installing the amino group with a high degree of enantiomeric excess. This approach can shorten synthetic routes and avoids the use of toxic reagents and hazardous reaction conditions, making it a cost-effective and environmentally benign option for industrial-scale production. researchgate.net

Protective Group Strategies in the Synthesis of this compound

The synthesis of complex molecules like this compound involves multiple steps where the reactive amino group must be temporarily masked to prevent unwanted side reactions. This is achieved through the use of protecting groups.

Application of Tert-butoxycarbonyl (Boc) Protection

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its facile removal under specific acidic conditions. wikipedia.orgfishersci.co.uk

Introduction of the Boc Group: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukorganic-chemistry.org The reaction is versatile and can be performed in various solvents, including water, tetrahydrofuran (B95107) (THF), or acetonitrile, often at room temperature. fishersci.co.uk Common bases used include sodium hydroxide, sodium bicarbonate, or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk

Removal of the Boc Group: Deprotection of a Boc-protected amine is achieved under acidic conditions. chemistrysteps.com Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) or hydrochloric acid (HCl) in methanol (B129727) are commonly used. wikipedia.org The mechanism involves protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl group to form a stable tert-butyl cation. chemistrysteps.com The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide. chemistrysteps.com Milder, catalytic methods for Boc deprotection, such as using copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), have also been developed to avoid the harsh conditions of strong acids. bath.ac.uk

| Process | Common Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Protection (Boc Introduction) | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP) | Room temperature in solvents like THF, water, or acetonitrile | fishersci.co.ukorganic-chemistry.org |

| Deprotection (Boc Removal) | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | Anhydrous conditions, often in dichloromethane or methanol | wikipedia.orgchemistrysteps.com |

| Mild Deprotection | Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) | Catalytic amount in a solvent like dichloromethane | bath.ac.uk |

Orthogonal Protection Schemes

In multi-step syntheses, it is often necessary to deprotect one functional group while leaving others intact. This requires an orthogonal protection strategy, where different protecting groups that can be removed by distinct mechanisms are used. nih.govug.edu.pl The compatibility between groups is crucial for the success of the synthesis. nih.gov

A common orthogonal strategy in peptide and amino acid chemistry is the combination of the acid-labile Boc group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. organic-chemistry.orgresearchgate.net For instance, the amine of this compound could be protected with an Fmoc group. The Fmoc group can be selectively removed using a base like piperidine, leaving the acid-labile tert-butyl ester and a potential Boc group on another part of the molecule untouched.

Another widely used orthogonal pair is the Boc group and the benzyl (B1604629) (Bn) group. nih.gov While the Boc group is removed with acid, the Bn group is stable to acid and base but can be cleaved by catalytic hydrogenolysis (H₂ over a palladium catalyst). fishersci.co.uknih.gov This allows for selective deprotection based on fundamentally different reaction types, providing chemists with precise control over complex synthetic transformations.

| Protecting Group | Abbreviation | Cleavage Condition | Stability | Reference |

|---|---|---|---|---|

| Tert-butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis | nih.gov |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable to acid and hydrogenolysis | organic-chemistry.org |

| Benzyl | Bn | Catalytic Hydrogenolysis (H₂/Pd) | Stable to acid and base | nih.gov |

Advanced Synthetic Transformations and Derivatization

The this compound scaffold is a valuable building block in medicinal chemistry, largely due to the diverse possibilities for structural modification. Advanced synthetic transformations allow for the selective derivatization of the cyclobutane ring, the amino group, and the carboxylate moiety, enabling the fine-tuning of physicochemical and pharmacological properties.

Functionalization of the Cyclobutane Ring System

The rigid, three-dimensional nature of the cyclobutane core is a desirable feature in drug design. Direct functionalization of the C-H bonds on the ring is a modern strategy to introduce molecular complexity.

One powerful method is the palladium-catalyzed transannular γ-C–H arylation of cycloalkane carboxylic acids. nih.gov This approach allows for the direct introduction of aryl groups onto the cyclobutane ring, offering a streamlined route to novel analogues. The reaction typically employs a palladium catalyst with specialized ligands to control regioselectivity, directing the functionalization to the C-H bond at the 3-position relative to the carboxylate group. nih.gov This strategy is significant for creating derivatives with altered spatial arrangements and electronic properties. nih.gov

Another strategy for accessing functionalized cyclobutanes involves the ring-opening of highly strained precursors like bicyclo[1.1.0]butanes (BCBs). researchgate.net While not a direct modification of this compound itself, this method provides access to polysubstituted cyclobutanes that can be precursors or analogues. researchgate.net For instance, photoredox-catalyzed radical strain-release cascades can be used to synthesize densely substituted cyclobutane structures. researchgate.net Furthermore, fluorination of the cyclobutane ring can be achieved through methods like nucleophilic fluorination, which can significantly alter the compound's properties, such as acidity (pKa). researchgate.net

The table below summarizes key methodologies for the functionalization of the cyclobutane ring.

| Transformation | Reagents and Conditions | Outcome | Reference |

| Transannular γ-C–H Arylation | Pd(OAc)₂, Ligand (e.g., Sulfonamide-pyridone), Cu(OAc)₂, HFIP, 100 °C | Introduction of an aryl group at the C3 position | nih.gov |

| Ring-opening of Bicyclobutanes | Photoredox catalyst, radical initiator | Synthesis of polysubstituted cyclobutane precursors | researchgate.net |

| Nucleophilic Fluorination | Tetramethylammonium fluoride (B91410) (TMAF) or Morpholinosulfur trifluoride (Morph-DAST) | Introduction of fluorine atoms to the cyclobutane core | researchgate.net |

Modifications at the Amino and Carboxylate Moieties

The amino and carboxylate groups of this compound are primary sites for derivatization, allowing for the attachment of various functional groups and the formation of diverse molecular architectures.

Modifications of the Amino Group

The primary amino group is a versatile handle for a wide range of chemical modifications. Standard protocols for the modification of amino groups are broadly applicable. nih.gov

Acylation and Sulfonylation: The amine can readily react with acylating agents (e.g., acid chlorides, anhydrides) or sulfonyl chlorides to form amides and sulfonamides, respectively. A common transformation is the formation of N-acetyl derivatives. nih.gov

N-tert-Butoxycarbonylation (Boc Protection): The amino group is often protected using di-tert-butyl dicarbonate (Boc₂O) to prevent its interference in subsequent reactions. organic-chemistry.orggsconlinepress.com This protection is stable under many conditions but can be easily removed with acid. organic-chemistry.org

Reductive Alkylation: This reaction converts the primary amine into secondary or tertiary amines by reacting it with an aldehyde or ketone in the presence of a reducing agent, which can be useful for introducing specific alkyl groups without changing the charge state of the amine. nih.gov

Formation of Thioureas: The amino group can be condensed with various substituted thioureas to synthesize thiocarbamide derivatives, which are important in medicinal chemistry. gsconlinepress.comgsconlinepress.comresearchgate.net

The following table outlines common modifications at the amino moiety.

| Modification | Typical Reagents | Product | Reference |

| N-Acetylation | Acetic anhydride (B1165640) or Acetyl chloride | N-Acetyl amide derivative | nih.gov |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base | N-Boc protected amine | organic-chemistry.org |

| Reductive Alkylation | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | Secondary or Tertiary amine | nih.gov |

| Thiourea Formation | Substituted Isothiocyanate | N-Substituted thiourea | gsconlinepress.comgsconlinepress.comresearchgate.net |

Modifications of the Carboxylate Moiety

The tert-butyl ester of the carboxylate group is a robust protecting group, stable to many nucleophiles and reducing agents. nii.ac.jp However, it can be selectively modified or removed when necessary.

Deprotection (Ester Hydrolysis): The tert-butyl ester is conveniently cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, to yield the corresponding carboxylic acid. nii.ac.jpthieme.de This free carboxylic acid can then be used in further reactions, such as amide bond formation.

Amide Formation: After deprotection to the carboxylic acid, standard peptide coupling reagents (e.g., DCC, EDC, HOBt) can be used to form amide bonds with various amines. reddit.com

Bioisosteric Replacement: In medicinal chemistry, the tert-butyl group itself can be susceptible to metabolism. nih.gov A modern strategy involves its replacement with bioisosteres, such as a 1-trifluoromethyl-cyclobutyl group, to enhance metabolic stability while preserving or improving biological activity. researchgate.netnih.gov This transformation fundamentally alters the ester portion of the molecule.

The table below details key transformations involving the carboxylate moiety.

| Modification | Typical Reagents | Outcome | Reference |

| Deprotection | Trifluoroacetic acid (TFA) or HCl in an organic solvent | Free carboxylic acid | nii.ac.jpthieme.deorganic-chemistry.org |

| Amide Formation (post-deprotection) | Amine, Coupling agents (e.g., EDC, HOBt) | Amide derivative | reddit.com |

| Bioisosteric Replacement of tert-Butyl Group | Multi-step synthesis involving SF₄ on cyclobutylcarboxylic acids | 1-Trifluoromethyl-cyclobutyl ester analogue | researchgate.netnih.gov |

Tert Butyl 3 Aminocyclobutanecarboxylate As a Chiral Building Block in Advanced Synthesis

Role in the Construction of Complex Molecular Architectures

The rigid cyclobutane (B1203170) core of tert-butyl 3-aminocyclobutanecarboxylate serves as a valuable scaffold for the synthesis of intricate molecular structures, particularly spirocyclic systems. Spiro compounds, which feature two rings connected by a single common atom, possess a distinct three-dimensional architecture that is of growing interest in medicinal chemistry for its potential to improve physicochemical properties and biological activity. chemrxiv.orgresearchgate.net

The synthesis of spiro[3.3]heptane derivatives, for example, often relies on functionalized cyclobutane precursors. nih.govnih.gov While direct synthesis from this compound is one of many possible routes, the principle involves leveraging the cyclobutane as a foundational unit. For instance, the synthesis of 6-amino-2-thiaspiro researchgate.netresearchgate.netheptane, a related spirocyclic amine, proceeds from a cyclobutane dicarboxylic acid, highlighting the utility of such four-membered rings in constructing these strained systems. researchgate.net The process typically involves the creation of a second ring fused at one of the cyclobutane's carbon atoms.

Furthermore, the utility of tert-butyl ester-containing building blocks extends to the synthesis of complex heterocyclic systems, which are prevalent in pharmaceuticals. A notable example is the synthesis of a tert-butyl propionate (B1217596) derivative containing a pyrazolo[3,4-d]pyrimidine core, a key intermediate for mTOR targeted PROTAC molecules. drpress.org This synthesis was achieved via a palladium-catalyzed Suzuki coupling reaction, demonstrating how the tert-butyl ester group remains stable under cross-coupling conditions while the core structure is elaborated into a complex, medicinally relevant architecture. drpress.org

Table 1: Examples of Complex Architectures Derived from Cyclobutane Building Blocks This table is interactive. Click on the headers to sort.

| Starting Material Type | Target Architecture | Key Transformation | Reference |

|---|---|---|---|

| Cyclobutane Dicarboxylic Acid | 6-Amino-2-thiaspiro[3.3]heptane | Multi-step conversion including Curtius rearrangement | researchgate.net |

| 1-Sulfonylcyclopropanols and Bicyclo[1.1.0]butanes | Spiro[3.3]heptan-1-one | Semipinacol rearrangement | nih.gov |

| Substituted Cyclobutanone | 1,6-Disubstituted Spiro[3.3]heptane | Meinwald oxirane rearrangement | nih.gov |

| Iodo-pyrazolopyrimidine | Pyrazolo[3,4-d]pyrimidine Derivative | Suzuki Coupling | drpress.org |

Utility in Asymmetric Catalysis and Reagent Design

While this compound is primarily utilized as a structural component, its inherent chirality and functional groups make its core structure, 3-aminocyclobutanecarboxylic acid, a compelling precursor for the design of novel chiral ligands and reagents for asymmetric catalysis. Chiral ligands are essential for controlling the stereochemical outcome of metal-catalyzed reactions, a cornerstone of modern pharmaceutical synthesis. nih.govuwindsor.ca

The value of amino acids as precursors for chiral ligands is well-established. snnu.edu.cnresearchgate.net The rigid conformation of cyclic β-amino acids, such as the cyclobutane core, is particularly advantageous. This conformational constraint can translate to higher levels of enantioselectivity in catalytic processes by reducing the number of possible transition states. mdpi.com For example, highly effective ligand families like phosphinooxazolines (PHOX ligands) are often derived from chiral amino alcohols, which can be synthesized from amino acids. nih.govresearchgate.net The 3-aminocyclobutane moiety offers a structurally distinct and rigid backbone that can be elaborated into new classes of P,N-ligands or other chelating structures for transition metals.

The general process for designing such ligands involves the selective modification of the amino and carboxylic acid functionalities of the deprotected cyclobutane core. The amino group can be transformed into amides, sulfonamides, or phosphinamides, while the carboxylic acid can be reduced to an alcohol, which can then be converted into a phosphinite or ether, creating a variety of potential chelating motifs.

Table 2: Design Principles for Chiral Ligands from Amino Acid Scaffolds This table is interactive. Click on the headers to sort.

| Ligand Family | Precursor Type | Key Structural Feature | Common Applications | Reference |

|---|---|---|---|---|

| PHOX Ligands | Chiral Amino Alcohols | Oxazoline ring and phosphine (B1218219) group | Palladium-catalyzed allylic substitution | nih.govresearchgate.net |

| Semicorrins | Vinylogous Amidines | C2-symmetric bidentate nitrogen ligand | Cyclopropanation, Conjugate reduction | uwindsor.ca |

| Amino Acid-based CCAs | Protected Amino Acids | Chiral Carboxylic Acid (CCA) | Cp*M(III)-catalyzed C-H functionalization | snnu.edu.cn |

| DIOP/DiPAMP | Diphosphines from chiral pool | C2-symmetric phosphine groups | Asymmetric hydrogenation | nih.gov |

Integration into Diverse Chemical Scaffolds

The bifunctional nature of this compound makes it an ideal building block for incorporation into a wide array of chemical scaffolds, particularly those with therapeutic relevance. The tert-butyloxycarbonyl (Boc) protected amine and the tert-butyl ester provide orthogonal protection, allowing for selective deprotection and functionalization at either end of the molecule. nih.govspringernature.comrsc.org

One of the most significant applications is in the synthesis of conformationally constrained peptides and peptidomimetics. researchgate.net The cyclobutane ring, when incorporated into a peptide backbone, restricts the rotational freedom of the chain. nih.gov This pre-organization can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties. The synthesis of such modified peptides often utilizes standard solid-phase peptide synthesis (SPPS) techniques, where the Boc-protected cyclobutane amino acid is coupled as a non-canonical residue. researchgate.net

Beyond peptides, the cyclobutane scaffold is integrated into small-molecule drugs, notably kinase inhibitors. nih.govmdpi.com The pyrazole-pyrimidine core, for example, is a well-known scaffold for kinase inhibitors, and building blocks containing this motif have been successfully synthesized using tert-butyl ester functionalized precursors. drpress.org The rigid, sp3-rich nature of the cyclobutane ring is increasingly valued in drug discovery as a means to achieve better selectivity and improved drug-like properties compared to traditional flat, aromatic structures. nih.govnih.gov Chiral scaffolds derived from cyclobutane β-amino acids can be transformed into polyfunctional platforms suitable for creating diverse molecular libraries for drug screening. mdpi.comresearchgate.net

Table 3: Compound Classes Incorporating the 3-Aminocyclobutane Scaffold This table is interactive. Click on the headers to sort.

| Scaffold/Compound Class | Therapeutic Area/Application | Role of Cyclobutane Moiety | Representative Building Block | Reference |

|---|---|---|---|---|

| Kinase Inhibitors | Oncology, Inflammation | Provides 3D structure, improves properties | Pyrazolo[3,4-d]pyrimidine derivatives | drpress.orgnih.gov |

| Constrained Peptides | Various (Drug Discovery) | Restricts backbone conformation, enhances binding | Boc-protected cyclic amino acids | researchgate.netnih.gov |

| Spirocyclic Compounds | Various (Drug Discovery) | Forms core of rigid 3D scaffold | Functionalized cyclobutanones/amines | researchgate.netnih.gov |

| Polyfunctional Ligands | Biomedical (Metal Chelation) | Rigid backbone for chelating groups | 1,3-Disubstituted cyclobutanes | mdpi.com |

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Bioactive Derivatives

The synthesis of derivatives based on the aminocyclobutane scaffold allows for systematic investigation into how structural modifications influence biological activity. The tert-butyl ester group in the parent compound is often employed as a protecting group for the carboxylic acid, which can be deprotected in later synthetic steps or act as a prodrug element, releasing the active carboxylic acid within a biological system. rsc.org

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound determines its biological effects. youtube.com For derivatives of Tert-butyl 3-aminocyclobutanecarboxylate, SAR exploration focuses on modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. The cyclobutane (B1203170) ring acts as a rigid spacer, allowing for precise positioning of key pharmacophoric elements, such as the amino and carboxyl groups.

Researchers have demonstrated that the cyclobutane scaffold is a stable and effective core for pharmacologically active molecules. rsc.org SAR studies often involve the synthesis of a library of related compounds where substituents on the amino group or the stereochemistry of the cyclobutane ring are varied. For instance, in the development of dopamine (B1211576) transporter (DAT) inhibitors, replacing an ether linkage with a secondary amine on a related tropane (B1204802) scaffold (a different cyclic system) was shown to have minimal effect on binding affinity, indicating that certain modifications are well-tolerated. nih.gov This principle of tolerated structural change is central to SAR, and the aminocyclobutane core provides a robust platform for such explorations.

| Structural Modification | Observed Impact on Activity | Rationale/Hypothesis |

| N-substitution on the amino group | Can significantly alter binding affinity and selectivity for the target. | The substituent can form new interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein. |

| Stereochemistry (cis/trans) | Often leads to dramatic differences in biological activity. | The spatial arrangement of functional groups is critical for precise interaction with chiral biological targets like enzymes and receptors. |

| Ester Modification (e.g., tert-butyl vs. methyl) | Affects metabolic stability and prodrug potential. rsc.org | Small esters are often rapidly hydrolyzed by esterases in the body to release the active carboxylic acid. rsc.org |

Derivatives of aminocyclobutane carboxylic acids have been successfully designed to modulate the activity of various biological targets implicated in disease. The rigid nature of the cyclobutane ring helps to lock the molecule into a specific conformation that is favorable for binding to a target protein, potentially leading to higher affinity and selectivity compared to more flexible linear molecules.

One notable example is the development of antagonists for the αvβ3 integrin, a target relevant in diseases like cancer. rsc.org Researchers have developed a robust, gram-scale synthesis for an aminopyridine–cyclobutane antagonist that demonstrates good anti-αvβ3 activity. rsc.org This work highlights the utility of the cyclobutane scaffold in creating metabolically stable molecules that can effectively mimic the Arg-Gly-Asp (RGD) sequence recognized by integrins. rsc.org Another area of application is in the development of atypical dopamine transporter (DAT) inhibitors for potential use in treating cocaine use disorders. nih.gov

| Biological Target | Therapeutic Area | Role of Cyclobutane Derivative | Reference Example |

| αvβ3 Integrin | Oncology, Angiogenesis | Acts as an RGD-mimetic to block integrin-mediated cell adhesion. | Aminopyridine–cyclobutane antagonist for melanoma models. rsc.org |

| Dopamine Transporter (DAT) | Substance Use Disorders | Binds to the transporter to inhibit dopamine reuptake, but with a profile distinct from cocaine. | Tropane-based analogs designed as atypical DAT inhibitors. nih.gov |

| HIV-1 Protease | Antiviral (HIV) | The tert-butylcarboxamide moiety of the drug nelfinavir (B1663628) occupies a key subsite of the protease. | Nelfinavir. |

Incorporation into Peptidomimetics and Peptide Analogues

Peptides are crucial signaling molecules but often make poor drugs due to low metabolic stability and poor membrane permeability. nih.govrsc.org Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming these limitations. nih.govchemistryviews.org this compound and related cyclobutane amino acids are valuable building blocks for creating these advanced therapeutic candidates. chemistryviews.orgnih.gov

A primary goal in peptidomimetic design is to restrict the conformational flexibility of the peptide backbone to favor the "active" conformation for binding to a biological target. mdpi.com The rigid cyclobutane ring is exceptionally well-suited for this purpose. nih.govrsc.org When incorporated into a peptide sequence, cyclobutane amino acids limit the possible rotations of the peptide backbone, effectively locking it into a more defined three-dimensional shape. mdpi.comnih.govrsc.org

This conformational constraint can be used to stabilize specific secondary structures, such as β-turns or helices. nih.gov For example, the inclusion of (1S,2S)-2-aminocyclobutane-1-carboxylic acid in short oligomers has been shown to induce well-defined helical folding, prompted by the formation of stable eight-membered hydrogen-bonded rings. nih.gov This ability to pre-organize a peptide into a desired shape is a powerful strategy for enhancing its biological activity. nih.govrsc.org

A major drawback of natural peptide therapeutics is their rapid degradation by proteases in the body. nih.gov The incorporation of unnatural amino acids, such as those derived from this compound, is a proven strategy to enhance resistance to enzymatic cleavage. nih.gov Proteases are highly specific enzymes that recognize and cleave peptide bonds between natural L-amino acids. The presence of a bulky and rigid cyclobutane structure in the peptide backbone sterically hinders the approach of these enzymes, preventing hydrolysis.

This increased stability leads to a longer plasma half-life, which is a critical factor for an effective drug. nih.gov Stapled peptides, which use synthetic linkers to create a rigid helical structure, are a prime example of this approach and are considered promising next-generation therapeutics due to their improved metabolic stability. rsc.org The use of cyclobutane-based amino acids in these stapled peptides can further enhance their rigidity and biological activity. rsc.orgrsc.org

The aminocyclobutane core can serve as a scaffold to mimic key structural features of peptides, such as β-turns. A β-turn is a common secondary structure where the peptide chain reverses its direction. These turns are often critical for molecular recognition and protein-protein interactions. By designing cyclobutane derivatives where the amino and carboxyl groups are held in a specific spatial orientation, it is possible to create a rigid mimic of a β-turn.

Furthermore, the backbone of the cyclobutane amino acid itself represents an uncleavable peptide bond surrogate. nih.gov Replacing a natural peptide bond with this more complex, rigid structure ensures that the chain cannot be cleaved at that position by proteases. nih.gov This strategy is used to design potent and stable enzyme inhibitors, where the peptidomimetic binds to the enzyme's active site but cannot be processed, effectively blocking its function.

Development of Pharmaceutical Intermediates

The unique structural features of this compound allow for selective manipulation of its functional groups, making it a valuable scaffold for creating a diverse array of pharmaceutical intermediates. The tert-butoxycarbonyl (Boc) group provides robust protection for the carboxylic acid, while the free amine serves as a handle for various chemical transformations.

Precursors for Drug Candidates

The cyclobutane motif is increasingly incorporated into drug candidates to introduce conformational rigidity, improve metabolic stability, and explore novel chemical space. This compound serves as a key starting material for the synthesis of more elaborate molecules that are precursors to final drug compounds.

While specific, publicly disclosed drug candidates directly synthesized from this compound are not extensively detailed in readily available literature, the strategic importance of aminocyclobutane scaffolds is evident in the development of various therapeutic agents. For instance, derivatives of aminocyclobutanecarboxylic acid have been investigated for their potential as NMDA receptor antagonists and have been incorporated into bioactive peptides. The tert-butyl ester of 3-aminocyclobutanecarboxylate provides a convenient entry point for the synthesis of such derivatives, allowing for modifications at the amino group before the final deprotection of the carboxylic acid.

The synthesis of various kinase inhibitors, a cornerstone of modern oncology and immunology, often relies on rigid scaffolds to achieve high potency and selectivity. The cyclobutane ring of this compound can serve as a non-planar bioisostere for more common ring systems, potentially offering improved pharmacological properties. Research in the area of Janus kinase (JAK) inhibitors and Tyrosine Kinase 2 (Tyk2) inhibitors, for example, heavily utilizes substituted heterocyclic and carbocyclic building blocks. While direct synthetic routes from this compound to approved drugs like Tofacitinib are not the standard, the underlying principle of using such constrained building blocks is a shared strategy.

| Drug Target Class | Potential Application of Scaffold | Key Structural Feature |

| Kinase Inhibitors | Introduction of 3D geometry to modulate binding | Rigid cyclobutane core |

| GPCR Modulators | Mimicking natural ligand conformations | Constrained amino acid surrogate |

| Protease Inhibitors | Presenting pharmacophoric groups in defined orientations | Stereochemically defined scaffold |

Advanced Intermediates in Multi-step Drug Syntheses

In the intricate, multi-step syntheses that characterize modern drug development, advanced intermediates play a crucial role. These are complex molecules that have already undergone several synthetic transformations and are poised for incorporation into the final drug structure. This compound is an ideal starting point for the creation of such advanced intermediates.

For example, the primary amine can be acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. Subsequently, the tert-butyl ester can be hydrolyzed under acidic conditions to reveal the carboxylic acid, which can then be coupled with other fragments to build the final drug molecule. This stepwise approach allows for the late-stage diversification of drug candidates, a valuable strategy in lead optimization.

A notable example of a complex synthesis involving a cyclobutane intermediate is the development of the retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist, TAK-828F. While the reported synthesis of TAK-828F starts from a different cyclobutane derivative, the strategic use of a cis-1,3-disubstituted cyclobutane carboxylic acid highlights the importance of this structural motif in accessing novel therapeutic agents. acs.org The synthesis of such scaffolds often involves multiple steps where a precursor like this compound could potentially be utilized to introduce the necessary functionality and stereochemistry.

The general synthetic utility of tert-butyl protected amino acids and related building blocks is well-established in the synthesis of a variety of pharmaceuticals, including antiviral agents and anticancer drugs. The tert-butyl group offers the advantage of being removable under conditions that are often orthogonal to other protecting groups, providing synthetic chemists with greater flexibility in designing complex synthetic routes.

| Intermediate Type | Subsequent Transformation | Therapeutic Area Application |

| N-Acylated cyclobutane ester | Ester hydrolysis and amide coupling | Oncology, Immunology |

| N-Alkylated cyclobutane ester | Ester hydrolysis and further functionalization | CNS disorders, Infectious diseases |

| Cyclobutane amino acid | Peptide coupling | Metabolic diseases, Antivirals |

Stereochemical Considerations and Conformational Analysis

Impact of Stereoisomerism on Molecular Recognition

The existence of cis and trans stereoisomers in tert-butyl 3-aminocyclobutanecarboxylate is fundamental to its role in molecular recognition. These isomers, having the same chemical formula and connectivity but different spatial arrangements of their amino and ester groups, present distinct three-dimensional shapes to their environment. This difference is crucial in biological systems, where the precise geometry of a molecule determines its ability to bind to enzymes or receptors.

The conformational rigidity of the cyclobutane (B1203170) ring means that the cis and trans isomers are not easily interconverted, effectively locking in their respective stereochemistry. pharmacyfreak.com The cis isomer holds the amino and tert-butyl carboxylate groups on the same face of the ring, while the trans isomer places them on opposite faces. This results in different surface topographies and distributions of functional groups, leading to stereospecific interactions. For instance, an enzyme's active site, which is itself chiral and has a well-defined three-dimensional structure, will preferentially bind to one stereoisomer over the other. This principle of stereoisomerism is a cornerstone of medicinal chemistry, where the therapeutic activity of a drug molecule can be confined to a single stereoisomer.

Conformational Preferences within Cyclobutane Amino Acids

Cyclobutane rings adopt a non-planar, puckered conformation to minimize the torsional strain that would be present in a flat structure. lumenlearning.com This puckering results in two distinct positions for substituents: axial and equatorial. acs.org In a puckered cyclobutane, the axial positions are roughly perpendicular to the average plane of the ring, while the equatorial positions are in the approximate plane of the ring.

| Type of Strain | Description in Cyclobutane |

|---|---|

| Angle Strain | Arises from the compression of C-C-C bond angles to approximately 88° from the ideal 109.5° tetrahedral angle. libretexts.org |

| Torsional Strain | Results from the eclipsing of C-H bonds. The puckered conformation partially alleviates this strain compared to a planar structure. lumenlearning.com |

| Steric Strain | Generally low in unsubstituted cyclobutane, but becomes significant with substituents, influencing their preference for the equatorial position. libretexts.org |

Influence of the Tert-butyl Group on Conformation

The tert-butyl group is exceptionally bulky and exerts a strong influence on the conformational preferences of the cyclobutane ring. Due to its large size, a tert-butyl group has a very strong preference for the equatorial position in cyclic systems. This arrangement minimizes steric repulsion (1,3-diaxial interactions) with other atoms on the ring. When the tert-butyl group is forced into an axial position, it can introduce significant strain, destabilizing that conformation.

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Enhanced Efficiency

The advancement of tert-butyl 3-aminocyclobutanecarboxylate as a key intermediate is intrinsically linked to the efficiency and scalability of its synthesis. Current research is geared towards developing more streamlined, cost-effective, and environmentally benign production methods.

Traditional routes to the core aminocyclobutane structure can be lengthy and rely on expensive starting materials like 3-oxocyclobutanecarboxylic acid, often involving complex reactions such as the Curtius rearrangement followed by stereochemical manipulations like the Mitsunobu reaction to achieve the desired isomer. google.com Future methodologies are aimed at shortening these sequences and improving yields. One promising approach involves the development of novel catalytic systems for the direct functionalization of cyclobutane (B1203170) precursors.

| Aspect of Synthesis | Traditional Method | Emerging Alternative | Potential Advantage |

|---|---|---|---|

| Core Ring Formation | Multi-step sequence from 3-oxocyclobutanecarboxylic acid involving Curtius rearrangement. google.com | Catalytic C-H activation or novel cycloaddition strategies. | Fewer steps, higher atom economy, reduced cost. |

| Stereocontrol | Mitsunobu reaction for configuration inversion. google.com | Asymmetric catalysis to set stereocenters directly. | Improved stereoselectivity, avoidance of harsh reagents. |

| Tert-butylation | Use of isobutene gas with strong acid catalysts. thieme.de | Reaction with tert-butyl acetate (B1210297) and bis(trifluoromethanesulfonyl)imide. thieme.de | Milder conditions, improved safety, broader substrate scope. thieme.de |

Expanding the Scope of Medicinal Applications

The this compound scaffold is a recognized building block in drug discovery, notably as an intermediate for Tyk2 inhibitors and certain cannabinoid compounds. google.com However, its potential extends far beyond these initial applications. The rigid cyclobutane ring can act as a conformationally restricted linker or a non-classical phenyl ring bioisostere, while the amino and ester groups provide handles for diverse chemical modifications.

A significant focus of emerging research is overcoming the metabolic liabilities associated with the tert-butyl group itself. While this group can enhance potency by fitting into hydrophobic pockets of target proteins, it is often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid metabolism and high clearance. nih.govhyphadiscovery.com This metabolic instability can limit the oral bioavailability and half-life of drug candidates. nih.gov The tale of the antihistamine terfenadine, which is metabolized on its t-butyl group by CYP3A4 to the active and safer drug fexofenadine, is a classic example of this phenomenon. hyphadiscovery.com

Future research will focus on creating derivatives of this compound where the tert-butyl group is replaced by metabolically robust bioisosteres. These replacements aim to mimic the steric bulk of the tert-butyl group while reducing susceptibility to oxidative metabolism.

| Bioisostere | Key Feature | Potential Advantage over Tert-butyl Group | Reference |

|---|---|---|---|

| Trifluoromethylcyclopropyl | Removes sp³ C-H bonds susceptible to oxidation. | Consistently increased metabolic stability in vitro and in vivo. | nih.gov |

| Bicyclo[1.1.1]pentane (BCP) | Rigid, three-dimensional scaffold. | Can enhance metabolic stability, aqueous solubility, and membrane permeability. | researchgate.net |

| Pentafluorosulfanyl (SF₅) | Highly electronegative and sterically demanding. | Offers a different electronic profile while maintaining bulk, potentially improving metabolic stability. | researchgate.net |

By leveraging the core aminocyclobutane structure and strategically modifying the ester group, researchers can generate libraries of novel compounds for screening against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors.

Computational Chemistry and Rational Design in Compound Derivatization

Computational chemistry is becoming an indispensable tool for accelerating the drug discovery process, and its application to derivatives of this compound is a key emerging research area. In silico methods allow for the rational design of new molecules with improved pharmacological profiles before committing to costly and time-consuming laboratory synthesis.

One of the primary applications of computational modeling in this context is the prediction of metabolic "soft spots." nih.gov By simulating the interaction of a compound with metabolic enzymes like CYPs, chemists can identify which parts of the molecule, such as the tert-butyl group, are most likely to be oxidized. nih.govhyphadiscovery.com This knowledge allows for the proactive replacement of these labile groups with more stable bioisosteres, as discussed previously.

Rational design, guided by computational tools, can be used to explore the structure-activity relationship (SAR) of novel derivatives. Molecular docking studies, for instance, can predict how different analogs will bind to a specific protein target. This allows researchers to prioritize the synthesis of compounds that are most likely to exhibit high potency and selectivity. For example, when designing a derivative of a kinase inhibitor based on the aminocyclobutane scaffold, docking simulations can help determine whether a trifluoromethylcyclopropyl group is a better fit for the receptor's hydrophobic pocket than a traditional tert-butyl group. nih.gov

| Computational Technique | Application in Derivatization | Expected Outcome |

|---|---|---|

| Molecular Docking | Predicting the binding orientation and affinity of novel analogs to a biological target. | Prioritization of compounds with high predicted potency for synthesis. |

| Metabolic Stability Prediction | Identifying sites prone to metabolism by enzymes like Cytochrome P450. nih.govhyphadiscovery.com | Informing the rational replacement of labile groups (e.g., tert-butyl) with stable bioisosteres. |

| Quantitative Structure-Activity Relationship (QSAR) | Building models that correlate chemical structure with biological activity. | Designing new compounds with enhanced activity based on established correlations. |

| Physicochemical Property Prediction | Calculating properties like lipophilicity (LogP), solubility, and membrane permeability. researchgate.net | Optimizing drug-like properties for better pharmacokinetics early in the design phase. |

By integrating these computational approaches, the development of next-generation therapeutics derived from this compound can be made more efficient and targeted, ultimately expanding its role in the creation of innovative medicines.

Q & A

Q. Basic

- NMR : ¹H NMR (CDCl₃) shows distinct signals for the tert-butyl group (δ 1.4–1.5 ppm, singlet) and cyclobutane protons (δ 2.5–3.2 ppm, multiplet). ¹³C NMR confirms the carbamate carbonyl (δ 155–160 ppm).

- IR : Stretching frequencies at ~1680–1700 cm⁻¹ (C=O) and ~3350 cm⁻¹ (N-H) validate functional groups.

- HPLC : Reverse-phase C18 columns (ACN/water gradient) resolve impurities, with retention times calibrated against commercial standards .

Advanced

High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are critical for resolving stereochemical ambiguities in the cyclobutane ring. For example, NOESY experiments distinguish cis/trans configurations of the amino and carboxylate groups. GC/MS coupled with SLE (supported liquid extraction) improves detection limits for trace degradation products (<0.1%) .

What are the stability profiles of this compound under varying pH and temperature conditions?

Basic

The compound is stable at room temperature in inert atmospheres but hydrolyzes under acidic (pH <3) or basic (pH >10) conditions. Storage recommendations include desiccated environments (-20°C, argon) to prevent moisture-induced decomposition. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation via HPLC .

Advanced

Kinetic studies reveal pseudo-first-order degradation in acidic media (t₁/₂ = 8–12 hrs at pH 2). Degradation pathways involve carbamate cleavage to 3-aminocyclobutanecarboxylic acid, confirmed by LC-MS. Contradictory reports on thermal stability (e.g., decomposition at 100°C vs. stability up to 150°C) may arise from differences in sample purity or heating rates .

How can enantioselective synthesis of this compound be achieved?

Advanced

Chiral resolution employs Evans oxazolidinones or enzymatic methods (e.g., lipase-catalyzed kinetic resolution). A recent protocol uses (R)-BINOL-derived phosphoric acids as catalysts, achieving 85–92% ee. Stereochemical assignments rely on X-ray crystallography or Mosher ester analysis. Challenges include racemization during tert-butyl deprotection, mitigated by low-temperature saponification (-10°C) .

What strategies address contradictions in reported biological activity data for derivatives of this compound?

Advanced

Discrepancies in IC₅₀ values (e.g., μM vs. nM ranges) often stem from assay conditions (e.g., buffer ionic strength, cell line variability). Meta-analyses of structure-activity relationships (SAR) highlight the amino group’s role in target binding. Computational docking (AutoDock Vina) and MD simulations improve predictability of bioactivity, reducing experimental variability .

How can reaction intermediates and byproducts be analyzed during the synthesis of this compound?

Advanced

In-situ monitoring via FTIR or Raman spectroscopy tracks carbamate formation in real time. Byproducts like tert-butyl isocyanate (identified via GC-MS) form under excess chloroformate conditions. Quenching studies (e.g., with ethanol) minimize hazardous intermediates. Recent work employs microfluidic reactors with integrated UV detectors for high-throughput intermediate analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.